FAAH Inhibitory Potency: 3‑Bromo vs. 3‑Methyl Pyridin‑2‑yl Amide Conjugates
In a comparative series of flurbiprofen‑amide derivatives, replacement of the 2‑amino‑3‑methylpyridine moiety (Flu‑AM1) with 2‑amino‑3‑bromopyridine (Flu‑AM4) substantially increased FAAH inhibitory potency. Flu‑AM4 exhibited a competitive, reversible FAAH Ki of 13 nM [1]. In the ibuprofen‑amide series, the 3‑bromopyridin‑2‑yl analogue Ibu‑AM68 gave a mixed‑type FAAH Ki of 0.26 µM (α = 4.9) [2], whereas the corresponding 3‑methyl analogue Ibu‑AM5 was described as 2–3 orders of magnitude less potent than Ibu‑AM68 under the same [³H]anandamide rat brain homogenate assay conditions [1][2].
| Evidence Dimension | FAAH inhibition Ki (nM) |
|---|---|
| Target Compound Data | Flu‑AM4 (3‑bromo): Ki = 13 nM; Ibu‑AM68 (3‑bromo): Ki = 260 nM |
| Comparator Or Baseline | Flu‑AM1 (3‑methyl): reported ~60‑fold less potent than flurbiprofen (exact Ki not stated); Ibu‑AM5 (3‑methyl): reported 2–3 orders of magnitude less potent than Ibu‑AM68 |
| Quantified Difference | ≥ 100‑fold FAAH potency gain for 3‑bromo over 3‑methyl in the ibuprofen‑amide series; ≥ ~60‑fold gain in the flurbiprofen‑amide series |
| Conditions | [³H]anandamide (0.5 µM) hydrolysis by rat brain homogenate FAAH; pH 7.4, 37 °C |
Why This Matters
For drug discovery programs targeting FAAH, selecting the 3‑bromo congener directly translates to nanomolar‑range biochemical potency that the 3‑methyl analog cannot achieve, reducing the required screening concentration and improving hit‑to‑lead timelines.
- [1] Deplano A, Karlsson J, Moraca F, Svensson M, Cristiano C, Morgillo CM, Fowler CJ, Russo R, Catalanotti B, Onnis V. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. J Enzyme Inhib Med Chem. 2021;36(1):940–953. View Source
- [2] Deplano A, Cipriano M, Moraca F, Svensson M, Karlsson J, Fowler CJ, Onnis V. Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. J Enzyme Inhib Med Chem. 2020;35(1):815–823. PMID: 32200655. View Source
